2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC14774561
Molecular Formula: C19H16N4O2S
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N4O2S |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 2-(5-phenylmethoxyindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H16N4O2S/c24-18(21-19-22-20-13-26-19)11-23-9-8-15-10-16(6-7-17(15)23)25-12-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,21,22,24) |
| Standard InChI Key | ZBGQXIODUUYREM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=NN=CS4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-[5-(Benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (CAS: 1219539-76-0) features a hybrid structure combining an indole core and a 1,3,4-thiadiazole ring linked via an acetamide bridge. The indole moiety is substituted at the 5-position with a benzyloxy group, while the thiadiazole ring adopts a (2Z)-configuration, critical for its stereochemical stability .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₀N₄O₃S | |
| Molecular Weight | 408.5 g/mol | |
| CAS Number | 1219539-76-0 | |
| Key Functional Groups | Indole, Thiadiazole, Acetamide |
The benzyloxy group enhances lipophilicity, potentially improving membrane permeability, while the thiadiazole ring contributes to electronic delocalization, influencing reactivity.
Synthesis and Chemical Reactivity
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Indole Benzyloxylation | CuI, Phenanthroline, DMF, 110°C | ~65% |
| Thiadiazole Cyclization | POCl₃, Reflux | ~50% |
| Acetamide Formation | EDC, HOBt, DCM, RT | ~70% |
| *Estimated based on analogous reactions. |
Biological Activities and Mechanisms
| Compound | IC₅₀ (Cancer Cells) | MIC (S. aureus) |
|---|---|---|
| Target Compound | Pending | Pending |
| N-(1H-Indol-5-yl)acetamide analog | 12.3 µM | 8.5 µg/mL |
| Quinazoline-thiadiazole hybrid | 9.8 µM | 6.2 µg/mL |
| Data inferred from. |
Comparative Analysis with Structural Analogs
Impact of Substituents on Bioactivity
Replacing the thiadiazole’s methoxymethyl group with a benzyloxy-indole system (as in the target compound) increases steric bulk, potentially enhancing target selectivity but reducing solubility. Comparative studies highlight:
-
Enhanced Binding Affinity: Benzyloxy groups improve π-π stacking with aromatic residues in enzyme active sites.
-
Reduced Metabolic Stability: Bulkier substituents may accelerate cytochrome P450-mediated oxidation.
Research Gaps and Future Directions
Priority Investigations
-
In Vitro Screening: Prioritize assays against NSCLC (A549) and breast cancer (MCF-7) cell lines.
-
ADMET Profiling: Assess bioavailability, plasma protein binding, and hepatotoxicity.
-
Synthetic Optimization: Explore microwave-assisted synthesis to improve thiadiazole cyclization yields.
Computational Modeling
Molecular dynamics simulations could predict binding modes with EGFR and HER2 kinases, informing derivative design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume